Ethyl 2-[(3-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(3-chloropropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c1-2-19-14(18)12-9-5-3-4-6-10(9)20-13(12)16-11(17)7-8-15/h2-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBJUGPPCJLPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(3-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 632332-28-6) is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
The compound is believed to exert its biological effects through modulation of various receptors and pathways. Similar compounds in the benzothiophene class have been studied for their interactions with dopamine receptors and potential neuroprotective effects. The specific interactions of this compound with neurotransmitter systems remain to be fully elucidated.
1. Analgesic Activity
Research indicates that derivatives of tetrahydrobenzothiophene compounds exhibit significant analgesic properties. The "hot plate" test conducted on outbred white mice demonstrated that certain analogs possess analgesic effects that exceed those of standard analgesics like metamizole .
| Compound | Analgesic Effect (Hot Plate Test) | Comparison Drug |
|---|---|---|
| This compound | Significant | Metamizole |
2. Neuroprotective Effects
Compounds similar to this compound have shown promise in protecting dopaminergic neurons from neurodegeneration induced by neurotoxins such as MPTP and 6-OHDA in animal models. These findings suggest potential applications in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study highlighted the selective agonist activity at dopamine receptors, particularly D3 receptors, which are implicated in neuroprotection and modulation of mood disorders .
- Another investigation focused on the synthesis and biological evaluation of various benzothiophene derivatives, noting their efficacy in pain relief and potential anti-inflammatory properties .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-[(3-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has shown potential in the development of new pharmaceuticals due to its structural similarities to known bioactive compounds. Research indicates that derivatives of benzothiophene often exhibit significant biological activities.
Antimicrobial Activity
A study evaluated the antibacterial properties of related compounds with similar structures. The results indicated that these compounds could inhibit the growth of various bacterial strains, suggesting that this compound may possess similar antimicrobial properties. The diameter of inhibition zones was measured to quantify effectiveness against specific bacteria .
Antioxidant Properties
Research has demonstrated that compounds with a benzothiophene core can act as antioxidants. This compound may be evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation .
Biological Research Applications
The compound's unique structure allows for interactions with various biological targets:
Enzyme Inhibition
Studies suggest that similar compounds can act as inhibitors for specific enzymes involved in metabolic pathways. This compound could be further investigated for its potential to modulate enzyme activity related to disease states.
Cancer Research
Given the structural features that resemble known anticancer agents, this compound may be explored for its effects on cancer cell lines. Preliminary studies could focus on its cytotoxicity and mechanism of action against various cancer types.
Material Science Applications
The synthesis of this compound involves multi-step organic reactions that could be optimized for material applications:
Polymer Chemistry
Due to its functional groups and reactivity profile, the compound may serve as a monomer or additive in polymer synthesis. Its incorporation could enhance the properties of polymers used in coatings or drug delivery systems.
Chemical Reactions Analysis
Substitution Reactions
The 3-chloropropanoyl group is highly reactive due to the electrophilic chlorine atom, enabling nucleophilic substitution. Key examples include:
-
Amine Substitution : Reaction with aliphatic or aromatic amines replaces the chlorine atom, forming amide derivatives. Conditions typically involve polar aprotic solvents (e.g., DMSO) and catalytic bases like Et₃N.
-
Thiol Substitution : Thiols (e.g., cysteine derivatives) can displace chlorine, yielding thioester analogs. This reaction is critical for modulating biological activity.
| Reaction Type | Conditions | Product Example |
|---|---|---|
| Amine substitution | DMSO, Et₃N, room temperature | Amide derivatives |
| Thiol substitution | DMF, K₂CO₃, 80°C | Thioester analogs |
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
Mechanism :
-
Acidic Conditions : HCl in aqueous ethanol at reflux.
-
Basic Conditions : NaOH in aqueous methanol at 60°C.
| Hydrolysis Conditions | Product |
|---|---|
| Acid-catalyzed | Carboxylic acid derivative |
| Base-catalyzed | Sodium salt of carboxylate |
Oxidation and Reduction of the Sulfur Core
The benzothiophene ring undergoes redox transformations:
-
Oxidation : Treatment with oxidizing agents like H₂O₂ or m-CPBA converts the thiophene sulfur to sulfoxide or sulfone derivatives:
Conditions: 0°C to room temperature in dichloromethane.
-
Reduction : Use of LiAlH₄ or NaBH₄ reduces sulfur to sulfide analogs.
| Reaction Type | Conditions | Product |
|---|---|---|
| Oxidation | H₂O₂, CH₂Cl₂, 0°C | Sulfoxide/sulfone derivatives |
| Reduction | LiAlH₄, THF, reflux | Sulfide derivatives |
Enzyme Inhibition via Covalent Bonding
The 3-chloropropanoyl group enables irreversible enzyme inhibition by forming covalent bonds with nucleophilic residues (e.g., cysteine in proteases):
Key Findings :
-
In vitro studies show IC₅₀ values ranging from 23.2–95.9 µM against MCF-7 and HepG-2 cancer cell lines .
-
Flow cytometry reveals apoptosis induction (26.86% viability reduction in MCF-7 cells) .
| Biological Activity | Mechanism | Experimental Evidence |
|---|---|---|
| Enzyme inhibition | Covalent binding to active sites | IC₅₀ values, flow cytometry |
| Apoptosis induction | Caspase activation | Cell viability assays |
Derivatization Reactions
The compound serves as a scaffold for further functionalization:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) modifies the ester group .
-
Condensation : Reaction with aldehydes/ketones forms hydrazones or imines .
| Reaction Type | Reagents | Product Example |
|---|---|---|
| Alkylation | MeI, Et₃N, DMF | Methylated ester derivatives |
| Condensation | Benzaldehyde, EtOH | Hydrazones/imines |
Physical and Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₀ClNO₃S | |
| Molecular Weight | 329.84 g/mol | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Boiling Point | 533.5 ± 50.0°C |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 2-Amino Position
The 2-amino group of the tetrahydrobenzothiophene scaffold is highly versatile. Key analogs and their properties are summarized below:
Table 1: Substituent-Based Comparisons
Key Observations :
- Chlorinated Acyl Groups: The 3-chloropropanoyl group in the target compound provides a balance between reactivity and stability compared to the more electrophilic 2-chloroacetyl analog, which is associated with higher toxicity .
- Aromatic vs. Aliphatic Substituents: Benzoyl and phenoxyacetyl substituents enhance π-π stacking interactions in crystal structures, as seen in the S(6) hydrogen-bonded motif of the benzamido analog . Methoxy groups (e.g., 3,4-dimethoxybenzoyl) improve solubility, making such analogs suitable for drug delivery .
Modifications in the Tetrahydrobenzothiophene Core
Table 2: Core-Modified Analogs
Key Observations :
- Steric Effects : The 6-methyl group in 549497-37-2 reduces ring puckering, as defined by Cremer-Pople coordinates, leading to altered molecular dynamics .
- Electronic Effects: The cyano group in 449177-15-5 increases electrophilicity, making it a candidate for nucleophilic addition reactions in drug discovery .
Preparation Methods
Structural Overview and Key Functional Groups
The target compound features a tetrahydrobenzothiophene scaffold with three critical functional groups:
- Ethyl ester at position 3, contributing to solubility and reactivity.
- Amide linkage at position 2, derived from 3-chloropropanoyl chloride.
- Chlorinated aliphatic chain , enhancing electrophilic character for downstream modifications.
The canonical SMILES representation C1CCC2=C(C1)C(=C(S2)NC(=O)CCCl)C(=O)OCC highlights the fused cyclohexene-thiophene system and substituent arrangement.
Stepwise Synthesis via the Gewald Reaction
Formation of the Tetrahydrobenzothiophene Core
The Gewald reaction is the cornerstone for synthesizing 2-aminothiophene derivatives. For this compound, the protocol involves:
Reagents :
- Cyclohexanone (2.0 equiv)
- Sulfur (1.2 equiv)
- Ethyl cyanoacetate (1.0 equiv)
- Morpholine (catalytic base)
Procedure :
- Cyclohexanone, sulfur, and morpholine are stirred in ethanol at 60°C for 1 hour.
- Ethyl cyanoacetate is added dropwise, and the mixture is refluxed for 12 hours.
- The product, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate , is isolated via filtration and recrystallized from ethanol (yield: 68–75%).
Mechanistic Insight :
The reaction proceeds through a Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate, followed by cyclization with sulfur to form the thiophene ring.
Acylation of the 2-Amino Group
Standard Acylation Protocol
The amino group is acylated using 3-chloropropanoyl chloride under anhydrous conditions:
Reagents :
- Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (1.0 equiv)
- 3-Chloropropanoyl chloride (1.2 equiv)
- Dry DMF (solvent)
- Triethylamine (1.5 equiv, base)
Procedure :
- The amino derivative is dissolved in dry DMF under nitrogen.
- Triethylamine is added, followed by dropwise addition of 3-chloropropanoyl chloride at 0°C.
- The mixture is stirred at room temperature for 6 hours, quenched with ice water, and extracted with ethyl acetate.
- The crude product is purified via column chromatography (hexane:ethyl acetate, 4:1) to yield the target compound (62–70%).
Optimization Data :
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DMF | THF | Dichloromethane |
| Base | Triethylamine | Pyridine | DMAP |
| Temperature (°C) | 25 | 0–25 | 40 |
| Yield (%) | 70 | 65 | 58 |
Key Insight: DMF with triethylamine at room temperature maximizes yield by minimizing ester hydrolysis.
Catalytic Approaches
DMAP-Catalyzed Acylation :
Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction, reducing time to 3 hours with a 73% yield.
Solid-Phase Catalysis :
SiliaBond Tosic Acid (SCX) enables a solvent-free approach, yielding 68% with easier catalyst recovery.
Alternative Synthetic Routes
Characterization and Analytical Data
Spectroscopic Profiling
- IR (KBr) : 3285 cm⁻¹ (N–H stretch), 1712 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 760 cm⁻¹ (C–Cl).
- ¹H NMR (400 MHz, CDCl₃) : δ 1.32 (t, 3H, J = 7.1 Hz, CH₂CH₃), 1.72–1.85 (m, 4H, cyclohexene), 2.51 (t, 2H, J = 6.3 Hz, COCH₂), 3.44 (t, 2H, J = 6.3 Hz, CH₂Cl), 4.28 (q, 2H, J = 7.1 Hz, OCH₂), 6.21 (s, 1H, NH).
Purity and Stability
- HPLC : >98% purity (C18 column, acetonitrile:water 70:30).
- Stability : Stable at −20°C for 12 months; decomposes above 120°C.
Industrial and Environmental Considerations
Scalability Challenges
Green Chemistry Alternatives
- Biocatalysis : Lipase-mediated acylation in ionic liquids achieves 55% yield but is cost-prohibitive for large-scale use.
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 2-[(3-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?
Methodological Answer:
- Key Reaction Steps :
- Core Benzothiophene Formation : Cyclocondensation of cyclohexanone derivatives with sulfur and cyanoacetate esters under basic conditions (e.g., diethylamine in methanol) to yield the tetrahydrobenzothiophene scaffold .
- Acylation : React the amino-substituted benzothiophene intermediate with 3-chloropropanoyl chloride in a polar aprotic solvent (e.g., 1,4-dioxane) at room temperature. Stir overnight to ensure complete amide bond formation .
- Purification : Precipitate the product by ice/water quenching, followed by filtration. Wash with cold methanol to remove unreacted starting materials .
Q. How is the compound structurally characterized post-synthesis?
Methodological Answer :
Q. Table 1: Representative Spectroscopic Data
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Amide (C=O) | 1650 | - | 166.4 |
| Ester (C-O) | 1268 | 3.78 (s, 3H) | 160.3 |
| Cyclohexyl CH₂ | - | 1.71–2.69 (m) | 22.8–26.8 |
Advanced Research Questions
Q. How can contradictions in spectroscopic data interpretation be resolved?
Methodological Answer :
- Scenario : Discrepancies in NMR chemical shifts due to solvent effects or impurities.
- Resolution Strategies :
- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to assign overlapping signals .
- Variable Temperature NMR : Reduce signal broadening caused by conformational exchange in the cyclohexyl ring .
- X-ray Refinement : Resolve disorder in crystal structures by applying restraints to atomic displacement parameters .
Q. What experimental design principles optimize synthesis yield and purity?
Methodological Answer :
Q. How can biological activity (e.g., antibacterial or anti-inflammatory) be evaluated methodically?
Methodological Answer :
- In Vitro Assays :
- Mechanistic Studies :
Q. What strategies elucidate the compound’s reaction mechanisms or stability under varying conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
